molecular formula C16H21NO2 B2991959 [3-(4-Ethylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone CAS No. 2411271-42-4

[3-(4-Ethylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone

Cat. No. B2991959
CAS RN: 2411271-42-4
M. Wt: 259.349
InChI Key: YLICLFKEVUXDBB-UHFFFAOYSA-N
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Description

[3-(4-Ethylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone, commonly known as EPOM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. EPOM is a synthetic compound that belongs to the class of piperidine derivatives and is characterized by its unique structure, which comprises a piperidine ring, an oxirane ring, and an ethylphenyl group.

Mechanism of Action

The mechanism of action of EPOM is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including the opioid and cannabinoid systems. EPOM has been shown to activate the mu-opioid receptor and inhibit the reuptake of endocannabinoids, leading to the activation of the endocannabinoid system. Additionally, EPOM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
EPOM has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective activities. EPOM has been reported to reduce pain and inflammation in animal models of acute and chronic pain. Additionally, EPOM has been shown to protect neurons from oxidative stress and apoptosis, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

EPOM has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, EPOM also has some limitations, including its complex synthesis method, which requires specialized equipment and expertise. Additionally, EPOM has limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research and development of EPOM. One potential direction is the optimization of the synthesis method to improve yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of EPOM and its potential therapeutic applications in various diseases. Finally, the development of new analogs of EPOM with improved pharmacological properties may lead to the discovery of new drugs for the treatment of pain and neurodegenerative diseases.
Conclusion
In conclusion, EPOM is a promising chemical compound with potential applications in various scientific research fields, including medicinal chemistry, neuroscience, and drug discovery. EPOM has been shown to exhibit potent analgesic and anti-inflammatory activities, as well as neuroprotective effects, making it a potential therapeutic agent for the treatment of pain and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of EPOM and its potential applications in various diseases.

Synthesis Methods

The synthesis of EPOM involves a series of synthetic steps, starting with the reaction of 4-ethylphenylpiperidine with epichlorohydrin in the presence of a base catalyst, followed by the addition of sodium hydroxide and water to form the oxirane ring. The final product is obtained by the reaction of the oxirane ring with hydrochloric acid. The synthesis of EPOM is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product.

Scientific Research Applications

EPOM has shown great potential in various scientific research applications, including medicinal chemistry, neuroscience, and drug discovery. EPOM has been reported to exhibit potent analgesic and anti-inflammatory activities, making it a promising candidate for the development of new painkillers. Additionally, EPOM has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

[3-(4-ethylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-2-12-5-7-13(8-6-12)14-4-3-9-17(10-14)16(18)15-11-19-15/h5-8,14-15H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLICLFKEVUXDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CCCN(C2)C(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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